N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-10(2)7-14(22)19-16-20-21-17(27-16)26-9-15(23)18-11-3-4-12-13(8-11)25-6-5-24-12/h3-4,8,10H,5-7,9H2,1-2H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEDUKGTFRSUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carbon disulfide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiadiazole moieties using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, DMF, LiH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Research indicates that N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide exhibits several notable biological activities:
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly affecting pathways related to cancer cell proliferation and survival. Studies suggest it can inhibit key enzymes involved in metabolic pathways.
Anticancer Properties
Preliminary studies have shown significant anticancer activity against various cancer cell lines. For instance, it has been reported to reduce the viability of Caco-2 cells significantly compared to untreated controls.
Antimicrobial Activity
Emerging evidence suggests that this compound possesses antimicrobial properties effective against drug-resistant strains of bacteria and fungi.
Case Studies
Several studies have explored the applications of similar compounds derived from the benzodioxin structure:
Case Study 1: Anticancer Activity
A study published in Molecules highlighted that derivatives of benzodioxin exhibited significant anticancer effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study 2: Enzyme Inhibition
Research conducted on sulfonamide derivatives containing benzodioxane moieties showed promising results as α-glucosidase and acetylcholinesterase inhibitors, indicating potential therapeutic applications for Type 2 Diabetes Mellitus and Alzheimer's Disease .
Mechanism of Action
The mechanism of action of N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds also feature the benzodioxin ring and have been studied for their potential therapeutic applications.
1,4-Benzodioxin, 2,3-dihydro-: This simpler compound serves as a building block for more complex molecules.
Uniqueness
N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit cholinesterase enzymes sets it apart from other similar compounds .
Biological Activity
N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine. The general synthetic route includes:
- Formation of Key Intermediates : The initial step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various reagents to form thiadiazole derivatives.
- Coupling Reactions : The intermediates are then coupled with 3-methylbutanamide under controlled conditions to yield the target compound.
- Purification : The final product is purified using techniques such as column chromatography to ensure high purity and yield.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites. This mechanism is essential for its potential therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Tested Organisms |
|---|---|---|
| Thiadiazole derivatives | Moderate to significant | E. coli, S. aureus |
| Benzodioxins | Broad-spectrum | Candida spp., Mycobacterium spp. |
Studies have shown that derivatives containing benzodioxin moieties demonstrate enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria due to their lipophilicity and ability to penetrate bacterial membranes .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies:
- Cell Line Studies : The compound has shown varying degrees of cytotoxicity against cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).
| Cell Line | Viability Reduction (%) | Statistical Significance |
|---|---|---|
| Caco-2 | 39.8 | p < 0.001 |
| A549 | 35.0 | p < 0.05 |
Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
- Inhibition of Cholinesterase Enzymes : Some derivatives showed promising results in inhibiting cholinesterase enzymes which are crucial for treating Alzheimer’s disease .
- Antimicrobial Screening : Compounds were screened against a variety of pathogens including resistant strains of Staphylococcus aureus and Candida albicans .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can its purity be validated?
- Methodology :
Core Synthesis : Begin with 2,3-dihydro-1,4-benzodioxin-6-amine. Introduce the carbamoylmethylsulfanyl moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride followed by thiolation).
Thiadiazole Formation : Cyclize the intermediate with thiocarbazide under reflux in a polar aprotic solvent (e.g., DMF) to form the 1,3,4-thiadiazol-2-yl scaffold.
Final Functionalization : Couple the thiadiazole intermediate with 3-methylbutanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Characterization : Validate via 1H/13C NMR (proton/carbon environments), IR (amide C=O stretch at ~1650 cm⁻¹), and EIMS (molecular ion peak). Confirm purity via HPLC with a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?
- Methodology :
- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or broth microdilution (MIC determination).
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls.
- Enzyme Inhibition : Screen for lipoxygenase/cyclooxygenase inhibition using UV-Vis spectrophotometry to monitor substrate conversion (e.g., linoleic acid for lipoxygenase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibitory potency?
- Methodology :
Structural Modifications : Vary substituents on the benzodioxin ring (e.g., electron-withdrawing groups at position 6) and the thiadiazole core (e.g., alkyl vs. aryl sulfanyl groups).
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites (e.g., COX-2 or LOX). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes.
Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Kᵢ values .
Q. How should researchers address contradictory bioactivity data across different assay conditions?
- Methodology :
- Assay Standardization : Replicate experiments under controlled pH (7.4 for physiological relevance), temperature (37°C), and ionic strength.
- Orthogonal Validation : Cross-validate enzyme inhibition results with isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Mechanistic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to assess direct target engagement .
Q. What advanced techniques can elucidate the compound’s pharmacokinetic (PK) and metabolic stability?
- Methodology :
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- In Silico Predictions : Apply QSAR models (e.g., SwissADME) to predict logP, bioavailability, and blood-brain barrier permeability.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to characterize Phase I/II metabolites .
Methodological Design Questions
Q. How can researchers design a robust protocol for scaling up synthesis without compromising yield?
- Methodology :
Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent ratio, catalyst loading).
Purification : Implement continuous flow chemistry for thiadiazole cyclization, followed by recrystallization (ethanol/water) for final product isolation.
Quality Control : Monitor intermediates via in-line FTIR and PAT (Process Analytical Technology) tools .
Q. What strategies are effective in resolving spectral ambiguities during structural elucidation?
- Methodology :
- 2D NMR : Utilize HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to assign overlapping proton/carbon signals.
- Isotopic Labeling : Synthesize deuterated analogs to simplify 1H NMR interpretation of complex splitting patterns.
- X-ray Crystallography : Grow single crystals (via slow evaporation in DMSO/ethyl acetate) for unambiguous confirmation of stereochemistry .
Data Analysis & Theoretical Frameworks
Q. How can conflicting enzyme inhibition data be reconciled with molecular docking predictions?
- Methodology :
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies from MD trajectories, comparing predicted vs. experimental ΔG values.
- Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., Ala-scanning) to validate critical residues for inhibitor binding.
- Machine Learning : Train random forest models on inhibition data to identify physicochemical descriptors (e.g., polar surface area) influencing bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
